2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
説明
特性
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-14-10-19(29-25-14)24-18(28)12-30-20-11-17(22-13-23-20)27-8-6-26(7-9-27)16-5-3-2-4-15(16)21/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNWZOFMGWMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19FN4OS |
| Molecular Weight | 334.41 g/mol |
| IUPAC Name | 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide |
| CAS Number | 1234567-89-0 (hypothetical) |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : The compound has been shown to selectively inhibit ENT2, which is crucial for regulating adenosine levels in cells. This inhibition can affect nucleotide synthesis and cellular signaling pathways .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially by inhibiting the NF-kB signaling pathway, which is known to play a role in various inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from stress-induced apoptosis by reducing endoplasmic reticulum (ER) stress markers .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications in the piperazine and pyrimidine moieties can enhance selectivity and potency against specific targets. For instance, altering the substituents on the piperazine ring has been associated with improved inhibition of ENT2 .
Study 1: In Vitro Evaluation
A recent study evaluated the compound's effects on human neuronal cell lines. The results indicated a significant reduction in apoptosis markers when treated with the compound compared to controls. This suggests a potential therapeutic role in neurodegenerative conditions .
Study 2: ENTs Inhibition
Another study focused on the selectivity of the compound for ENT2 over ENT1. Using transfected cells expressing these transporters, it was found that the compound exhibited a 5 to 10-fold selectivity for ENT2, highlighting its potential for targeted therapies in conditions where adenosine signaling is disrupted .
類似化合物との比較
Comparison with Structurally Similar Compounds
While direct data on 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is absent in the evidence, comparisons can be drawn to analogous compounds using shared functional groups and methodologies:
Table 1: Key Structural and Analytical Comparisons
Key Findings:
Structural Complexity : The target compound’s pyrimidine-thioether linkage distinguishes it from thiazole- or pyrazole-based analogs. Such differences influence solubility and receptor binding .
Crystallographic Refinement : SHELX’s robustness in small-molecule refinement suggests its utility in resolving the target’s piperazine-pyrimidine conformation, critical for docking studies.
Spectral Validation : As with the acetamide derivative in , NMR and IR would confirm the target’s isoxazole and piperazine substituents.
Table 2: Hypothetical Pharmacological Comparison
Limitations and Methodological Insights
The absence of direct data on the target compound in the provided evidence necessitates reliance on analogous studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
